molecular formula C16H32O10 B11825943 HO-Peg7-CH2cooh

HO-Peg7-CH2cooh

Cat. No.: B11825943
M. Wt: 384.42 g/mol
InChI Key: FVMPGSVYHSHSRD-UHFFFAOYSA-N
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Description

HO-Peg7-CH2cooh is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by harnessing the cell’s natural ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HO-Peg7-CH2cooh involves the reaction of polyethylene glycol with a carboxylic acid derivative. The reaction typically occurs under mild conditions, using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

HO-Peg7-CH2cooh primarily undergoes esterification and amidation reactions. These reactions are essential for linking the PEG moiety to other molecules, forming the desired PROTAC structures .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are PEGylated compounds, which are used as linkers in the synthesis of PROTACs .

Scientific Research Applications

HO-Peg7-CH2cooh is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:

Mechanism of Action

HO-Peg7-CH2cooh functions as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • HO-Peg6-CH2cooh
  • HO-Peg8-CH2cooh
  • HO-Peg7-CH2CH2cooh

Uniqueness

HO-Peg7-CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This balance is crucial for the efficient formation and function of PROTACs .

Properties

Molecular Formula

C16H32O10

Molecular Weight

384.42 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19)

InChI Key

FVMPGSVYHSHSRD-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCC(=O)O)O

Origin of Product

United States

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